molecular formula C15H11ClO4 B1419392 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid CAS No. 1211616-43-1

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Cat. No. B1419392
CAS RN: 1211616-43-1
M. Wt: 290.7 g/mol
InChI Key: JHGKJSHUSJPYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (2-CBPA) is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 2-CBPA has been widely studied due to its unique chemical properties and its potential applications in various scientific fields.

Scientific Research Applications

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid: Scientific Research Applications:

Anti-Proliferative Action in Cancer Research

This compound has been identified for its potent and PPARα-independent anti-proliferative action, particularly in VEGF-dependent angiosarcomas, which are studied in vitro. This suggests a potential application in cancer research, especially for treatments targeting specific tumor types .

Anti-Inflammatory Treatment

In the field of medicinal chemistry, derivatives of phenoxy acetic acid have been explored for their role as selective COX-2 inhibitors. These inhibitors are significant in treating inflammation and have marked a new phase in inflammatory treatment due to their effectiveness and reduced side effects .

Cardiovascular Disease Prevention

Fenofibrate, a derivative of this compound, is used as a hypolipidemic drug in the prevention of cardiovascular diseases. Its mechanism of action and therapeutic effects are subjects of ongoing research .

Pharmaceutical Manufacturing

Phenoxy acetic acid derivatives are used in the manufacture of pharmaceuticals. They serve as intermediates or active ingredients in various drug formulations, contributing to the development of new medications .

Synthesis of Hydrazones

The compound is involved in the synthesis of targeted hydrazones, which are chemical structures used in various research applications, including the development of new anti-inflammatory agents .

Antimicrobial Activity

Research has been conducted on derivatives of this compound for their antimicrobial activity. This includes synthesis and characterization studies to understand their potential as antimicrobial agents .

properties

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKJSHUSJPYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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